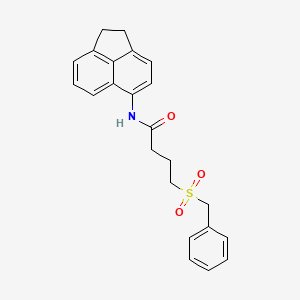
4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide is a useful research compound. Its molecular formula is C23H23NO3S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C19H22N2O3S
- Molecular Weight: 358.45 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects.
1. Anti-Cancer Activity
Several studies have indicated that compounds with similar structures exhibit anti-cancer properties. For instance, a study on sulfonamide derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| B | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| C | HeLa (Cervical Cancer) | 10.8 | Inhibition of migration |
2. Anti-Inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Mechanism:
- Inhibition of NF-kB signaling pathway.
- Reduction of TNF-alpha and IL-6 levels.
3. Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, suggesting potential benefits for neurodegenerative diseases. These effects are attributed to antioxidant activity and the modulation of neuroinflammatory responses.
Key Findings:
- Reduction in oxidative stress markers.
- Improvement in cognitive function in animal models.
Case Studies
-
Case Study on Anti-Cancer Efficacy:
A recent study evaluated the anti-cancer efficacy of a related sulfonamide in vitro and in vivo. The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor size compared to controls. -
Neuroprotection in Animal Models:
An animal model study demonstrated that administration of the compound improved memory retention and reduced neuronal damage following induced oxidative stress.
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(10-5-15-28(26,27)16-17-6-2-1-3-7-17)24-21-14-13-19-12-11-18-8-4-9-20(21)23(18)19/h1-4,6-9,13-14H,5,10-12,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIBRPQYFAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













